molecular formula C18H34ClNO4 B2703822 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride CAS No. 1185013-36-8

2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride

Cat. No.: B2703822
CAS No.: 1185013-36-8
M. Wt: 363.92
InChI Key: IEVZKUSDFDEJSM-UHFFFAOYSA-N
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Description

This compound features a complex structure combining an adamantane core, a 2-hydroxypropyl linker, and a bis(2-hydroxyethyl)amino group, all as a hydrochloride salt. The hydrochloride salt form improves crystallinity and aqueous solubility, a common strategy for drug development .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4.ClH/c20-3-1-19(2-4-21)11-17(22)12-23-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20-22H,1-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVZKUSDFDEJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable adamantane derivative.

    Addition of Hydroxypropyl Group: The next step involves the addition of a hydroxypropyl group to the methoxyadamantane. This can be done through a reaction with an epoxide, such as propylene oxide, under basic conditions.

    Incorporation of the Amino Group: The hydroxypropyladamantane is then reacted with an amino alcohol, such as ethanolamine, to introduce the amino group. This step typically requires a catalyst and controlled temperature conditions.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride exerts its effects is likely related to its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Activity : Structural analogs with fewer hydroxyl groups (e.g., butan-2-yl variant) show reduced solubility but higher cell permeability in preclinical models . The target compound’s multiple hydroxyls may optimize blood-brain barrier penetration while retaining solubility.
  • Stability: Adamantane derivatives generally exhibit resistance to oxidative metabolism, suggesting prolonged half-life compared to non-adamantane analogs .

Biological Activity

The compound 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound features an adamantane moiety, which is known for its ability to enhance the pharmacokinetic properties of drugs. The presence of hydroxyl and amino groups suggests potential interactions with biological targets.

Research indicates that this compound may act as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition can lead to reduced local cortisol levels, which may be beneficial in conditions like inflammation and metabolic syndrome .

Pharmacological Effects

Anti-inflammatory Activity
The compound has shown promise in reducing inflammation, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In vitro studies have demonstrated that it can downregulate pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Neuroprotective Properties
Due to its structural similarity to other neuroprotective agents, preliminary studies suggest that this compound may exhibit neuroprotective effects. It could potentially modulate neurotransmitter systems or protect against neurodegeneration .

Study 1: Inhibition of 11β-HSD1

A study focused on the inhibition of 11β-HSD1 reported that compounds similar to the target compound displayed significant inhibition at micromolar concentrations. This inhibition was correlated with a decrease in local cortisol levels in adipose tissue, suggesting a mechanism for reducing metabolic syndrome risk factors .

Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

Data Tables

Biological Activity Effect Reference
Inhibition of 11β-HSD1Decreased cortisol levels
Anti-inflammatoryReduced cytokine production
Neuroprotective potentialProtection against neuronal damage

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for preparing 2-({3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}(2-hydroxyethyl)amino)ethan-1-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via stepwise alkylation and hydrochlorination. For example, HCl in dioxane is used to protonate intermediates, followed by reduced-pressure concentration to isolate the product. Analytical validation via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for protonated amines) ensures structural fidelity. Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios of adamantane derivatives .

Q. Which analytical techniques are recommended for verifying purity and structural integrity?

  • Methodological Answer : Use a combination of 1H-NMR^1 \text{H-NMR}, HPLC, and mass spectrometry. 1H-NMR^1 \text{H-NMR} in DMSO-d6d_6 can resolve hydroxyl and adamantane proton signals, while HPLC (≥98% purity thresholds) identifies impurities. For advanced confirmation, single-crystal X-ray diffraction (as in ) provides atomic-level structural resolution .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Adhere to GHS guidelines:

  • Acute Toxicity (H302) : Use fume hoods and PPE (gloves, goggles).
  • Skin/Eye Irritation (H315/H319) : Implement emergency eye-wash stations.
  • Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can environmental stability and degradation pathways be systematically studied?

  • Methodological Answer : Apply frameworks like Project INCHEMBIOL ( ):

  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH, UV exposure.
  • Biotic Studies : Use microbial consortia to evaluate biodegradation.
  • Analytical Tools : LC-MS/MS for tracking degradation metabolites .

Q. What experimental designs resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?

  • Methodological Answer : Employ split-split plot designs ( ) with:

  • Replicates : 4+ biological replicates to quantify variability.
  • Dose-Response Curves : Test multiple concentrations in vitro (cell lines) and in vivo (rodent models).
  • Statistical Models : ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. How can receptor-binding interactions be mechanistically probed?

  • Methodological Answer : Use SR 142948A ( ) as a comparative model:

  • Radioligand Binding Assays : 3H^3 \text{H}-labeled analogs to quantify affinity (KdK_d).
  • Molecular Dynamics Simulations : Docking studies with adamantane’s hydrophobic pocket in target receptors .

Q. What strategies optimize stereochemical control during synthesis?

  • Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipases) can isolate enantiomers. For example, ’s (S)-configuration intermediate was validated via 1H-NMR^1 \text{H-NMR} coupling constants. Alternative approaches include asymmetric catalysis with chiral ligands .

Q. How to design longitudinal studies evaluating chronic toxicity?

  • Methodological Answer :

  • In Vivo Models : Rodent cohorts exposed to subchronic doses (OECD 452 guidelines).
  • Endpoints : Histopathology, serum biomarkers (ALT, creatinine).
  • Data Analysis : Kaplan-Meier survival curves and Cox proportional hazards models .

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